molecular formula C17H17BrN2O4S B4438124 Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- CAS No. 313537-97-2

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-

Cat. No.: B4438124
CAS No.: 313537-97-2
M. Wt: 425.3 g/mol
InChI Key: ZHFFGWRAZQQUTL-UHFFFAOYSA-N
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Description

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a morpholinylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amidation: Formation of the benzamide core by reacting a bromophenylamine with a suitable carboxylic acid derivative.

    Sulfonylation: Introduction of the morpholinylsulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- is studied for its reactivity and potential as a building block for more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, derivatives of this compound could be explored for use in materials science, such as in the development of new polymers or as intermediates in the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-chlorophenyl)-4-(4-morpholinylsulfonyl)-
  • Benzamide, N-(4-fluorophenyl)-4-(4-morpholinylsulfonyl)-

Uniqueness

The uniqueness of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect its electron density and steric properties, differentiating it from its chloro- or fluoro- analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFGWRAZQQUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220278
Record name N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313537-97-2
Record name N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313537-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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